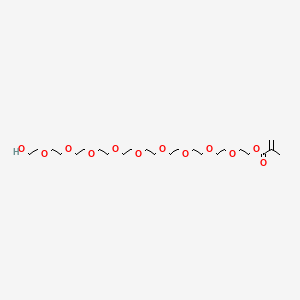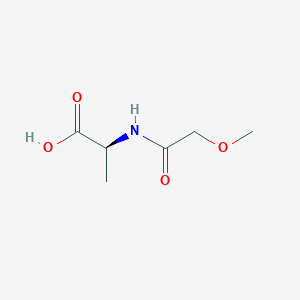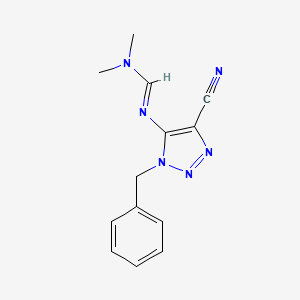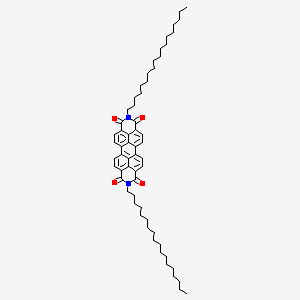![molecular formula C13H13F3N2S B3120015 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 258353-09-2](/img/structure/B3120015.png)
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl groups . For instance, trifluoromethylpyridines (TFMPs) are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen
Photodissociable Dimer Reduction Products
Dihydropyrimidine derivatives, including 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative, undergo reduction to form dimers which can be oxidized electrolytically or undergo photodissociation, highlighting their potential in electrochemical and photochemical applications (Wrona et al., 1975).
Synthesis for Pharmacological Applications
Synthesis of 2,6-dimethyl-5-phenyl-4-oxo-1,4-dihydropyrimidines and their applications as tranquilizers and antidepressants indicate the potential of dihydropyrimidine compounds in drug development (Védernikova et al., 2010).
Anticancer Activity
The synthesis of pyrazolone derivatives bearing dihydropyrimidine moieties and their screening against human tumor breast cancer cell lines showcases the anticancer potential of dihydropyrimidine-based compounds (Ghorab et al., 2014).
Structural and Characterization Studies
Studies on the synthesis and characterization of dihydropyrimidine derivatives provide insights into their structural properties and potential applications in material science and pharmaceuticals (Nagarajaiah & Begum, 2015).
Mimics of Calcium Channel Blockers
Research on carbamoyl-substituted dihydropyrimidines indicates their structural similarity to dihydropyridine calcium channel blockers, suggesting potential therapeutic applications (Ravikumar & Sridhar, 2005).
Antimicrobial Evaluation
Synthesis and evaluation of dihydropyrimidine-triazole hybrid compounds for their antimicrobial activity highlight the chemical versatility and potential biomedical applications of dihydropyrimidine derivatives (Gomha et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to target cyclin-a2 and cyclin-dependent kinase 2 in humans .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the specific interactions and resulting changes .
Biochemical Pathways
Given its potential targets, it may influence cell cycle regulation and other related pathways .
Result of Action
Given its potential targets, it may influence cell cycle regulation, potentially leading to effects on cell proliferation .
Eigenschaften
IUPAC Name |
6,6-dimethyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c1-12(2)6-7-18(11(19)17-12)10-5-3-4-9(8-10)13(14,15)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUOUBMCUOXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)



![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)







